4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine
Description
4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is a complex organic compound that features a thienopyrazole core structure
Properties
Molecular Formula |
C12H10FN3O2S2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-methylsulfonyl-2H-thieno[2,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C12H10FN3O2S2/c1-20(17,18)12-8(6-2-4-7(13)5-3-6)9-10(14)15-16-11(9)19-12/h2-5H,1H3,(H3,14,15,16) |
InChI Key |
IGICEQGDWUTVAD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thienopyrazole core through cyclization reactions, followed by the introduction of the fluorophenyl and methylsulfonyl groups under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the thieno[2,3-c]pyrazole class, including 4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine, demonstrate significant antimicrobial properties. In particular:
- Antibacterial Efficacy : Studies have shown that this compound exhibits activity against several multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) are often lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option for resistant infections .
- Antifungal Properties : The compound has also been evaluated for antifungal activity against various fungi including Candida species. In comparative studies, it has shown efficacy comparable to or exceeding that of established antifungal agents like fluconazole .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been studied for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various cell models, indicating its potential use in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition with an MIC of 8 µg/mL, outperforming traditional antibiotics such as linezolid .
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM across different cell types, suggesting potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl methyl sulfone
- 4-Fluorophenyl 4-methoxyphenyl sulfone
- (3-(4-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl)methanol
Uniqueness
4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is unique due to its thienopyrazole core structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in fields where specific interactions with molecular targets are required.
Biological Activity
4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine, a compound with the CAS number 1708444-82-9, is a member of the thieno[2,3-c]pyrazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of this compound contribute to its diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C12H10FN3O2S2, with a molecular weight of approximately 311.4 g/mol. The compound features a thieno[2,3-c]pyrazole core integrated with a fluorophenyl group and a methylsulfonyl substituent. This structural arrangement is critical for its biological activity and reactivity.
Key Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Thieno[2,3-c]pyrazole |
| Substituents | 4-Fluorophenyl and methylsulfonyl groups |
| Molecular Weight | 311.4 g/mol |
| CAS Number | 1708444-82-9 |
Anti-inflammatory Activity
Research has shown that compounds with similar pyrazole structures exhibit significant anti-inflammatory properties. For instance, studies have indicated that derivatives of pyrazoles can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are crucial mediators in inflammatory processes. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .
Anticancer Properties
The anticancer potential of thieno[2,3-c]pyrazole derivatives has been explored in various studies. Compounds structurally related to this compound have shown promising results against different cancer cell lines. Specifically, modifications on the pyrazole core have been linked to enhanced cytotoxicity against breast cancer and other malignancies .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has been noted that derivatives exhibit activity against various bacterial strains and fungi. For example, compounds in this class have shown effectiveness against E. coli and Aspergillus niger, highlighting their potential as antimicrobial agents .
Case Study 1: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of several thieno[2,3-c]pyrazole derivatives in a carrageenan-induced edema model in mice. The results indicated that specific compounds exhibited significant reductions in paw swelling compared to controls, suggesting a robust anti-inflammatory action .
Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines demonstrated that certain derivatives of thieno[2,3-c]pyrazoles could induce apoptosis and inhibit cell proliferation effectively. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and apoptosis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine?
- Methodology : Multi-step synthesis typically involves cyclization of substituted precursors, followed by functionalization. For example:
Core formation : Use 1,5-diarylpyrazole templates (common in cannabinoid receptor antagonists) as a scaffold .
Sulfonylation : Introduce the methylsulfonyl group via oxidation of thioether intermediates or direct substitution .
Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize by-products like unreacted thioureas .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : Confirm regiochemistry of the thienopyrazole core (e.g., -NMR for aromatic protons, -NMR for sulfonyl carbon at ~110 ppm) .
- IR : Identify sulfonyl S=O stretches (~1300–1150 cm) and amine N–H stretches (~3400 cm) .
- Chromatography :
- HPLC-MS : Assess purity (>95%) and verify molecular ion peaks (e.g., [M+H]) .
Advanced Research Questions
Q. How can crystallographic data discrepancies between studies be resolved?
- Analysis : Compare unit cell parameters (e.g., , ) and refinement metrics (-factor, ) across datasets. For example:
- Case Study : Variations in triclinic vs. monoclinic systems may arise from solvent inclusion or polymorphism. Re-refinement using SHELXL (with TWIN/BASF commands for twinned data) can reconcile discrepancies .
Q. What strategies improve aqueous solubility while retaining bioactivity?
- Approaches :
Prodrug Design : Introduce phosphate esters or PEGylated amines at the 3-amine position .
Co-crystallization : Use co-formers like succinic acid to enhance solubility (test via phase solubility diagrams) .
- Data : Solubility of analogs (e.g., 18.1 µg/mL at pH 7.4) can guide salt selection (e.g., hydrochloride) .
Q. How should conflicting bioactivity data from different assays be interpreted?
- Methodology :
Dose-Response Curves : Compare IC values across assays (e.g., antimicrobial vs. cytotoxicity) to identify off-target effects .
Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
